Product packaging for lentinan sulfate(Cat. No.:CAS No. 114285-68-6)

lentinan sulfate

Cat. No.: B1168139
CAS No.: 114285-68-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lentinan sulfate is a chemically modified derivative of lentinan, a beta-glucan polysaccharide derived from the Shiitake mushroom ( Lentinus edodes ). This sulfated compound is provided for research purposes to investigate its potent biological activities, with a primary focus on its antiviral and immunomodulatory properties. A key area of research for this compound is its ability to inhibit viral infection. Studies have demonstrated its effectiveness in preventing the cytopathic effects of the human immunodeficiency virus (HIV) in vitro . The antiviral efficacy is dependent on the degree of sulfation, with a sulfur content of over 13.9% being critical for its high inhibitory capacity . Further research extends beyond human viruses, showing that sulfated lentinan can also inhibit plant pathogens like the Tobacco Mosaic Virus (TMV), suggesting a broad potential for antiviral applications . The mechanism of action is linked to its sulfated polysaccharide structure, which may interfere with viral attachment or entry. As a pathogen-associated molecular pattern (PAMP), it can also be recognized by pattern recognition receptors (PRRs) on host cells, potentially eliciting an immune response . Researchers value this compound for exploring the structure-activity relationship of sulfated polysaccharides and their role in virology and immunology. This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

114285-68-6

Molecular Formula

C6H14ClNO3

Origin of Product

United States

Synthesis and Chemical Derivatization of Lentinan to Lentinan Sulfate

Methodologies for Sulfation of Lentinan

Several methods exist for the sulfation of polysaccharides, including the chlorosulfonic acid-pyridine method, concentrated sulfuric acid method, and sulfur trioxide-pyridine method mdpi.commdpi.comnih.gov. These methods generally involve reacting the polysaccharide with a sulfating agent in a suitable solvent.

Chlorosulfonic Acid-Pyridine Method and Variants

The chlorosulfonic acid-pyridine method is a widely used technique for polysaccharide sulfation due to its ease of operation and potential for high product yield and degree of sulfation (DS) mdpi.commdpi.commdpi.comnih.gov. This method involves preparing a sulfating reagent by slowly adding chlorosulfonic acid dropwise to anhydrous pyridine (B92270) under cooling, typically in an ice bath mdpi.commdpi.comnih.govgoogle.com. The polysaccharide, such as lentinan, is often dissolved or suspended in an anhydrous solvent like N,N-dimethylformamide (DMF) or formamide (B127407) before the addition of the sulfating reagent mdpi.commdpi.compsu.edu.

Variations of this method involve adjusting the ratio of chlorosulfonic acid to pyridine and the reaction conditions (temperature and time) to control the degree of sulfation caas.cnmdpi.comgoogle.comnih.gov. For instance, different ratios of chlorosulfonic acid-pyridine complex (e.g., 1:6, 1:4, 1:2) have been used to obtain sulfated lentinan with varying DS caas.cn. Studies have shown that the C-6 position of the glucose residues in lentinan is preferentially substituted by sulfate (B86663) groups using this method researchgate.netnih.govnih.gov.

The reaction is typically carried out at controlled temperatures, and after the reaction, the mixture is neutralized, and the sulfated polysaccharide is precipitated, dialyzed, and lyophilized to obtain the final product caas.cnmdpi.comnih.gov.

Microwave-Assisted Sulfation Techniques

Microwave irradiation has been explored as a method to assist in the sulfation of polysaccharides, potentially offering rapid and efficient synthesis mdpi.comresearchgate.net. Microwave-assisted synthesis can lead to an increase in the degree of sulfation mdpi.com. While the search results mention microwave-assisted sulfation of polysaccharides like fucoidan (B602826) and the use of microwave irradiation in methylation and desulfation of other polysaccharides, specific detailed methodologies for microwave-assisted sulfation of lentinan in the provided results are limited researchgate.netbegellhouse.comdoi.org. However, one study indicates that microwave radiation can be used for the sulfation of lentinan, resulting in sulfated derivatives with similar physicochemical properties and spectroscopic profiles to those obtained by conventional heating researchgate.net.

Other Chemical Modification Strategies for Polysaccharides Relevant to Lentinan Sulfation (e.g., phosphorylation, metal ion chelation, selenylation)

Beyond sulfation, other chemical modification strategies are applied to polysaccharides to alter their properties and activities. These include phosphorylation, carboxymethylation, acetylation, benzoylation, and selenylation researchgate.netnih.govnih.govmdpi.commdpi.comccsenet.org. These modifications involve introducing different functional groups, such as phosphate (B84403), carboxymethyl, acetyl, benzoyl, or seleno groups, often by replacing hydroxyl groups on the polysaccharide backbone researchgate.netnih.govmdpi.commdpi.com.

Phosphorylation introduces phosphate groups, which can enhance water solubility and introduce new biological activities nih.govmdpi.com. Selenylation involves incorporating selenium into the polysaccharide structure, which can significantly change its surface structure and elemental composition, potentially increasing antioxidant activity researchgate.netnih.govmdpi.com. While these modifications are distinct from sulfation, the chemical principles and techniques involved in functional group introduction and reaction optimization share similarities with those used in lentinan sulfation. For instance, selenylation of lentinan has been achieved using methods involving sodium selenite (B80905) under specific pH and temperature conditions researchgate.netnih.govmdpi.com.

Optimization of Reaction Parameters for Sulfation Degree and Yield in Research Synthesis

Optimizing reaction parameters is crucial for controlling the degree of sulfation (DS) and yield of sulfated lentinan. The DS, which reflects the extent of sulfate substitution, is a key factor influencing the biological activities of sulfated polysaccharides caas.cnmdpi.com. Parameters such as the ratio of sulfating reagent to polysaccharide, reaction time, temperature, and solvent play significant roles mdpi.comgoogle.comnih.gov.

Studies on lentinan sulfation using the chlorosulfonic acid-pyridine method have shown that the proportion of sulfate substitution depends on the reaction time and the ratio of chlorosulfonic acid and pyridine nih.gov. Within a certain range, a higher DS can lead to improved biological activity caas.cn. However, excessive temperatures and acidic conditions during sulfonation can lead to polysaccharide degradation, reducing the yield mdpi.com.

Optimization studies often employ experimental designs, such as orthogonal experiments or response surface methodology, to determine the optimal conditions for achieving a desired DS and yield researchgate.netresearchgate.netmdpi.com. These studies analyze the impact of individual parameters and their interactions on the sulfation process.

Purification and Fractionation Techniques for Sulfated Lentinan Derivatives

After the sulfation reaction, purification and fractionation are necessary to obtain sulfated lentinan derivatives with defined properties and purity. Common techniques include precipitation, dialysis, and chromatography caas.cnmdpi.comnih.gov.

Precipitation with alcohol, such as ethanol, is often used to isolate the sulfated polysaccharide from the reaction mixture caas.cnmdpi.com. Dialysis is then employed to remove small molecules, salts, and residual reagents caas.cnmdpi.comnih.govgoogle.com. Dialysis is typically performed against tap water followed by distilled water caas.cn.

Chromatographic techniques are valuable for further purification and fractionation based on properties like molecular weight or charge density (related to DS). Size-exclusion chromatography (SEC), also known as gel filtration chromatography, can be used to determine molecular weight distribution and conformational parameters researchgate.netnih.gov. Ion-exchange chromatography, such as using DEAE-cellulose or Q Sepharose columns, can separate sulfated polysaccharides based on their charge, allowing for the fractionation of derivatives with different degrees of sulfation mdpi.comgoogle.com. Ultrafiltration can also be used for purification and concentration based on molecular weight cut-off google.com.

The purity of the obtained sulfated lentinan can be assessed using various analytical techniques, including spectroscopic methods like FT-IR and NMR, as well as methods to determine polysaccharide and sulfur content caas.cnresearchgate.netresearchgate.net.

Table 1 summarizes some key parameters and outcomes reported in the synthesis of sulfated lentinan derivatives.

MethodSulfating Agent Ratio (Chlorosulfonic Acid:Pyridine)Temperature (°C)Time (h)Degree of Sulfation (DS)Reference
Chlorosulfonic Acid-Pyridine1:66040.69 caas.cn
Chlorosulfonic Acid-Pyridine1:46040.98 caas.cn
Chlorosulfonic Acid-Pyridine1:26041.37 caas.cn
Chlorosulfonic Acid-PyridineNot specified601.51.44-1.76 researchgate.netnih.gov

Note: This table presents data extracted from the provided search snippets and may not cover all reported synthesis conditions.

Advanced Structural Characterization of Lentinan Sulfate

Spectroscopic Analysis of Sulfation Sites and Linkages

Spectroscopic methods are fundamental in identifying the specific locations of sulfate (B86663) group attachment on the lentinan backbone and confirming the presence of these functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise substitution pattern of sulfate groups on the glucose units of the lentinan polymer. ¹³C NMR, in particular, is highly effective for this purpose. The chemical environment of each carbon atom in the glucose monomer is sensitive to the attachment of substituent groups, leading to predictable shifts in the NMR spectrum.

Research on lentinan treated with a chlorosulfonic acid-pyridine medium has shown that the sulfation is not random. researchgate.net Analysis of the ¹³C NMR spectra of the resulting lentinan sulfate derivatives reveals significant changes in the chemical shifts of specific carbon atoms. Notably, a downfield shift is observed for the C-6 carbon signal, while the signals for other carbons in the glucopyranose ring are less affected. This indicates that the primary hydroxyl group at the C-6 position is the preferential site for sulfation. researchgate.net This regioselectivity is a critical structural feature of this compound.

Infrared (IR) spectroscopy is employed to confirm the successful incorporation of sulfate groups onto the polysaccharide structure. nih.gov The technique identifies functional groups based on their characteristic absorption of infrared radiation at specific wavenumbers. The IR spectrum of native lentinan shows characteristic bands for polysaccharides, including a broad absorption for O-H stretching (around 3400 cm⁻¹) and C-H stretching vibrations (around 2920 cm⁻¹). nih.gov

Upon sulfation, new, distinct absorption bands appear in the IR spectrum, providing clear evidence of the chemical modification. These characteristic bands for the sulfate ester groups are crucial for confirming the identity of this compound.

Functional GroupWavenumber (cm⁻¹)Vibration Mode
S=O ~1220-1270Asymmetric stretching
C-O-S ~820Symmetric stretching (axial group)
O-H ~3400Stretching
C-H ~2920Stretching

The table above details the key IR absorption bands used to identify this compound. The presence of strong bands in the 1220-1270 cm⁻¹ and ~820 cm⁻¹ regions are definitive indicators of successful sulfation. nih.govresearchgate.netresearchgate.net

Molecular Architecture and Conformational Studies

Size-Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALLS) is a state-of-the-art technique for determining the absolute weight-average molecular weight (Mw) and the polydispersity of macromolecules without relying on column calibration with standards. researchgate.netwyatt.com In this method, the polysaccharide solution is passed through a chromatography column that separates molecules based on their hydrodynamic volume. wyatt.com The eluent then flows through a series of detectors, including a MALS detector and a refractive index (RI) detector. The MALS detector measures the intensity of light scattered by the molecules at various angles, which is directly proportional to the molar mass. wyatt.com

Studies on sulfated lentinan fractions using SEC-MALLS have determined their Mw to be in the range of 14.6 x 10⁴ to 50.4 x 10⁴ g/mol . researchgate.net This technique provides a detailed profile of the molecular size distribution, which is a critical parameter for its properties.

The relationship between intrinsic viscosity and weight-average molecular weight is described by the Mark-Houwink-Sakurada equation: [η] = K * M_w^α . The exponent 'α' is particularly informative about the polymer's conformation in a given solvent. For sulfated lentinan in a 0.15 M NaCl aqueous solution, this relationship was experimentally determined to be [η] = 8.93 x 10⁻³ M_w^(0.73±0.02) (mL/g). researchgate.net An 'α' value between 0.5 and 0.8 is typical for flexible, random-coil polymers in a good solvent.

ParameterDescriptionMethod of Determination
Weight-Average Molecular Weight (Mw) The average molecular weight of the polymer chains.SEC-MALLS
Radius of Gyration (s²(z)¹/²) A measure of the polymer's size and mass distribution around its center of mass.SEC-MALLS
Intrinsic Viscosity ([η]) The contribution of a single polymer molecule to the solution's viscosity.Viscometry (often coupled with SEC)

Native lentinan is known to exist in a stable, ordered triple-helix conformation in aqueous solutions. cabidigitallibrary.orgnih.gov However, the introduction of charged sulfate groups along the polysaccharide backbone induces significant electrostatic repulsion, leading to a dramatic conformational transition. This sulfation process disrupts the inter- and intra-molecular hydrogen bonds that stabilize the triple-helical structure.

As a result, this compound adopts a more flexible and extended chain conformation in solution, which is a departure from the rigid triple helix of its parent compound. researchgate.net Analysis based on the Yamakawa-Fujii-Yoshizaki (YFY) theory for semi-flexible polymers provides quantitative conformational parameters that describe this new architecture. These studies indicate that sulfated lentinan behaves as a relatively extended single flexible chain. researchgate.net This transition from a rigid triple-helix to a flexible random-coil is a defining structural consequence of the sulfation process.

ParameterValueSignificance
Molar Mass per Unit Contour Length (M_L) 950 nm⁻¹Reflects the mass density along the polymer chain.
Persistence Length (q) 4.8 nmA measure of the chain's stiffness or rigidity. A lower value indicates greater flexibility.
Characteristic Ratio (C∞) 13.9Relates the actual size of the polymer coil to a theoretical, freely-jointed chain, indicating chain flexibility.

This table summarizes the conformational parameters for sulfated lentinan, which collectively support the model of a flexible, random-coil chain in solution. researchgate.net

Computational and Molecular Dynamics Simulations of Conformation

The conformational landscape of this compound, a complex and highly flexible macromolecule, is amenable to exploration through advanced computational methods. Molecular dynamics (MD) simulations, in particular, offer a powerful lens through which to view the dynamic behavior of this sulfated polysaccharide in a solvated environment. While specific MD studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles derived from simulations of other sulfated polysaccharides, such as fucans and glycosaminoglycans, provide significant insights into the likely conformational properties of this compound.

Computational modeling and MD simulations can elucidate the influence of sulfation on the three-dimensional structure of the lentinan backbone. The introduction of negatively charged sulfate groups is predicted to induce significant electrostatic repulsion along the polysaccharide chain. This repulsion likely promotes a more open and extended conformation compared to its non-sulfated counterpart. MD simulations can quantify this extension by calculating parameters such as the radius of gyration (Rg) and the end-to-end distance of the polymer chain over time.

Interactions between different segments of the this compound chain, as well as with surrounding ions, are also key aspects that can be investigated through MD simulations. The simulations can predict the formation of transient intramolecular hydrogen bonds and salt bridges that contribute to the molecule's dynamic structure. By understanding these interactions at an atomic level, a more complete picture of the conformational ensemble of this compound can be developed. This knowledge is crucial for understanding its structure-function relationships.

Degree of Sulfation (DS) Determination and Its Quantitative Impact on Structural Parameters

The degree of sulfation (DS) is a critical parameter that defines the chemical identity of this compound and profoundly influences its structural characteristics and biological activities. The DS quantifies the average number of sulfate groups attached per monosaccharide unit of the lentinan polymer. The determination of this value is a crucial step in the characterization of any this compound derivative.

Several methods are employed for the determination of the DS of polysaccharides. A common approach involves chemical synthesis with a known amount of a sulfating agent, such as a sulfur trioxide-pyridine complex, followed by elemental analysis of the resulting product to determine the sulfur content. Spectroscopic techniques are also widely used. Fourier-transform infrared (FTIR) spectroscopy can confirm the presence of sulfate groups through characteristic absorption bands, and the intensity of these bands can be correlated with the degree of sulfation. Nuclear magnetic resonance (NMR) spectroscopy provides a more detailed analysis, as the chemical shifts of protons and carbons in the vicinity of the sulfate groups are altered, allowing for both qualitative and quantitative assessment of sulfation.

The quantitative impact of the degree of sulfation on the structural parameters of lentinan has been investigated. In one study, lentinan was sulfated to achieve a degree of substitution ranging from 1.44 to 1.76. nih.govnih.gov The structural parameters of these derivatives were then characterized in solution. The introduction of sulfate groups was found to significantly alter the conformation of the lentinan chains.

The table below summarizes the conformational parameters determined for a this compound derivative with a DS of 1.44-1.76 in a 0.15 M aqueous NaCl solution. nih.govnih.gov

Structural ParameterValueSignificance
Molar Mass per Unit Contour Length (ML)950 nm-1Indicates the mass of the polymer chain per unit of its fully extended length.
Persistence Length (q)4.8 nmA measure of the stiffness of the polymer chain. A larger value indicates a more rigid chain.
Characteristic Ratio (C)13.9Relates the mean-square end-to-end distance of the actual chain to that of a freely jointed chain, providing another measure of chain stiffness.

These findings indicate that the sulfated lentinan derivatives exist as relatively extended single flexible chains in solution. nih.govnih.gov The electrostatic repulsion between the negatively charged sulfate groups along the polysaccharide backbone overcomes the forces that might otherwise lead to a more compact, coiled structure. This extended conformation is a direct consequence of the degree of sulfation and is a key determinant of the physicochemical properties of this compound. The increased chain stiffness, as indicated by the persistence length and characteristic ratio, is also a notable effect of the high degree of sulfation. nih.govnih.gov

Advanced Analytical Methodologies for Lentinan Sulfate Research

Chromatographic Techniques for Separation, Purity Assessment, and Component Analysis (e.g., Size-Exclusion Chromatography (SEC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS))

Chromatographic techniques are fundamental for the separation, purity assessment, and component analysis of lentinan sulfate (B86663). Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a widely used method for determining the molecular weight and molecular weight distribution of polysaccharides without the need for standard samples when coupled with appropriate detectors researchgate.netnih.govfrontiersin.org. SEC separates molecules based on their size as they pass through a porous stationary phase dpxtechnologies.com.

Coupling SEC with detectors such as multi-angle laser light scattering (MALLS) and viscometry allows for the determination of weight-average molecular weight (), radius of gyration (), and intrinsic viscosity ([η]) nih.govresearchgate.netsigmaaldrich.com. Studies on sulfated lentinan fractions have utilized SEC-MALLS to determine these parameters in solutions like 0.15 M aqueous NaCl nih.govresearchgate.net. For instance, the dependence of intrinsic viscosity on weight-average molecular weight for sulfated lentinan in 0.15 M aqueous NaCl at 25 °C was found to be [η] = 8.93 x 10 (mL/g) for ranging from 14.6 x 10 to 50.4 x 10 nih.govresearchgate.net. Conformational parameters, such as molar mass per unit contour length (), persistence length (), and characteristic ratio (), can also be calculated from SEC-MALLS data, indicating the solution conformation of the sulfated lentinan chains nih.govresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is another powerful technique employed for the analysis and structural characterization of polysaccharides, including lentinan scholarscentral.comresearchgate.netsemanticscholar.orglongdom.orgacs.org. LC-MS/MS systems, such as those incorporating Quadrupole Time-of-Flight (Q-TOF) mass analyzers (LC/MS Q-TOF), are used to elucidate structural characteristics by analyzing fragmentation patterns scholarscentral.comresearchgate.netsemanticscholar.orglongdom.orgresearchgate.net. This technique allows for the optimization of MS/MS responses to generate product ions that aid in structural elucidation scholarscentral.comresearchgate.netsemanticscholar.org. Factors such as the choice of chromatographic column, mobile phase buffers, and collision energy significantly influence the sensitivity and the generation of characteristic product ions scholarscentral.comresearchgate.netsemanticscholar.org. For example, studies have investigated different column types (e.g., Altima HILIC, Hypercarb) and buffers (e.g., no buffer, 0.1% formic acid, 0.1% acetic acid, 10 mM ammonium (B1175870) formate) to optimize the detection and fragmentation of lentinan scholarscentral.comresearchgate.netsemanticscholar.org. An optimum MS/MS collision-induced dissociation (CID) energy of 20.0 V has been reported for generating product ions of lentinan scholarscentral.comresearchgate.netsemanticscholar.org.

The combination of specific columns and buffers can enhance peak efficiency and ionization intensity, which are crucial for obtaining optimal MS/MS responses, especially at lower concentrations scholarscentral.comresearchgate.netsemanticscholar.org. For instance, combinations of Altima HILIC without buffer and Hypercarb with 0.1% acetic acid in the mobile phase were found to be effective in generating product ions of lentinan at concentrations as low as 0.156 mg/mL scholarscentral.comresearchgate.netsemanticscholar.org.

While LC-MS is used for the determination of lentinan, challenges exist, such as detecting lentinan extracted by alkaline solutions compared to hot water extracts semanticscholar.org. Gas chromatography (GC) coupled with MS or flame ionization detection (FID) is conventionally used for monosaccharide composition analysis after hydrolysis nih.govfrontiersin.orgsemanticscholar.orgmdpi.com. Methylation analysis is employed to determine the positions of glycosidic linkages and the degree of branching nih.govsemanticscholar.org.

Electrophoretic Methods for Characterization and Homogeneity Assessment (e.g., agarose (B213101) gel electrophoresis)

Electrophoretic methods, such as agarose gel electrophoresis, can be used for the characterization and homogeneity assessment of polysaccharides, including sulfated derivatives mdpi.comgoogle.comlabconscious.comsigmaaldrich.comresearchgate.net. In general agarose gel electrophoresis systems, the mobility of polysaccharides is influenced by their charge and size mdpi.comlabconscious.com. Highly negatively charged polysaccharides typically exhibit greater mobility mdpi.com. However, the use of specific buffers, such as 1,3-diaminopropane (B46017) acetate (B1210297) buffer (PDA), can alter the expected mobility based solely on negative charge mdpi.com.

In agarose gel electrophoresis using PDA buffer at pH 9.0, the mobility of sulfated polysaccharides can be affected by the interaction between exposed sulfate groups and the diamine in the buffer, potentially neutralizing the negative charge and influencing migration mdpi.com. Agarose gel electrophoresis has been used to visualize polysaccharide populations and assess differences in their electrophoretic mobility mdpi.com. Different sulfated polysaccharide fractions can show distinct mobilities on agarose gels, indicating variations in charge density, size, or conformation mdpi.com. The quality of agarose, particularly its sulfate content and electroendosmosis (EEO), is critical for achieving good resolution and sharp bands in electrophoresis labconscious.comsigmaaldrich.com. Lower sulfate content in agarose generally leads to higher gel strength and lower EEO, improving the separation of negatively charged molecules labconscious.comsigmaaldrich.com.

High-Resolution Mass Spectrometric Approaches for Detailed Structural Elucidation (e.g., LC/MS Q-TOF)

High-resolution mass spectrometric approaches, particularly LC/MS Q-TOF, are valuable tools for the detailed structural elucidation of complex molecules like lentinan sulfate scholarscentral.comresearchgate.netsemanticscholar.orglongdom.orgacs.orgresearchgate.netum.edu.mynih.gov. Q-TOF mass spectrometers provide accurate mass measurements and high-resolution fragmentation data, which are essential for determining the elemental composition and identifying structural subunits of polysaccharides scholarscentral.comresearchgate.netsemanticscholar.orglongdom.orgresearchgate.netnih.gov.

LC/MS Q-TOF has been applied to optimize the analysis of lentinan by investigating parameters such as collision energy to generate comprehensive MS/MS spectra containing product ions characteristic of the molecule scholarscentral.comresearchgate.netsemanticscholar.org. This allows for the elucidation of the fragmentation pathway and provides insights into the glycosidic linkages and branching points within the polysaccharide structure scholarscentral.comresearchgate.netsemanticscholar.org. Studies have focused on optimizing LC conditions, including column and mobile phase combinations, to enhance the ionization and detection sensitivity of lentinan for subsequent high-resolution MS analysis scholarscentral.comresearchgate.netsemanticscholar.org. The ability of Q-TOF systems to perform full-scan accurate mass measurements and facilitate the screening of untargeted compounds further contributes to their utility in comprehensive structural analysis nih.gov. While powerful, high-resolution MS techniques like LC-Q-TOF-MS require expertise for operation and data processing nih.gov.

Other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly C NMR, are also important for structural analysis, including determining the position of sulfate groups and the degree of substitution in sulfated lentinan derivatives nih.govresearchgate.netnih.govnih.govfrontiersin.org. C NMR spectra can indicate preferential substitution at specific carbon positions, such as C-6 in sulfated -glucans nih.govresearchgate.netnih.gov. Two-dimensional NMR techniques can aid in the full assignment of NMR spectra for complex polysaccharides nih.govfrontiersin.org.

Molecular Mechanisms of Biological Activity of Lentinan Sulfate in Preclinical Models

Immunomodulatory Mechanisms in Cellular and Animal Models

The immunomodulatory effects of lentinan sulfate (B86663) are a key area of investigation. These effects are largely attributed to its interaction with various components of the innate and adaptive immune systems.

Interaction with Immune Cell Receptors and Signaling Pathways (e.g., Dectin-1 ligation, TLR4/MyD88 pathway)

Lentinan, the parent compound of lentinan sulfate, is known to interact with immune cell receptors. nih.gov Dectin-1, a C-type lectin receptor, is a primary receptor for β-glucans and has been shown to mediate the neuroprotective and remyelinating effects of lentinan by suppressing neuroinflammation. nih.govnih.gov This interaction can modulate microglial polarization and is crucial for the compound's activity in the central nervous system. nih.gov

Furthermore, lentinan has been found to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. researchgate.net In preclinical models of intestinal inflammation, lentinan has been shown to decrease the expression of proteins involved in the TLR4 pathway, including MyD88. researchgate.net While these studies have been conducted with lentinan, the sulfation of the molecule may influence its binding affinity and subsequent signaling through these receptors. However, specific preclinical studies detailing the direct interaction of this compound with Dectin-1 and the TLR4/MyD88 pathway are limited.

Modulation of Cytokine and Chemokine Production Profiles (e.g., IL-1β, IL-6, TNF-α, IL-8, IFN-γ)

A significant aspect of the immunomodulatory activity of lentinan and its derivatives is the modulation of cytokine and chemokine production. In a mouse model of DSS-induced colitis, lentinan treatment led to a significant reduction in the mRNA expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interferon-gamma (IFN-γ). plos.org The expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) was also noted to be dramatically increased in the disease model, with lentinan treatment showing a trend towards normalization. plos.org

In a co-culture model of intestinal epithelial cells and macrophages, lentinan was found to reduce the expression of Interleukin-8 (IL-8) mRNA. researchgate.net The anti-angiogenic effects of lentinan are also linked to cytokine modulation, specifically through the increased production of IFN-γ. nih.govnih.gov This increase in IFN-γ is believed to be a key mechanism behind the inhibition of tumor blood vessel formation. nih.govnih.gov While these findings are promising, further research is needed to delineate the specific cytokine and chemokine profiles modulated by the sulfated form of lentinan.

Modulation of Cytokines and Chemokines by Lentinan in Preclinical Models

Cytokine/ChemokineEffect ObservedPreclinical ModelReference
IL-1βDecreased mRNA expressionDSS-induced colitis in mice plos.org
IL-6Decreased mRNA expression (trend)DSS-induced colitis in mice plos.org
TNF-αDecreased mRNA expression (trend)DSS-induced colitis in mice plos.org
IL-8Decreased mRNA expressionCo-culture of intestinal epithelial cells and macrophages researchgate.net
IFN-γIncreased productionMurine lung and colorectal tumor models nih.govnih.gov

Activation and Differentiation of Immune Cell Subsets (e.g., macrophages, T cells, NK cells)

Lentinan has been shown to activate various immune cell subsets. It can stimulate the cell-killing abilities of macrophages and enhance the activity of natural killer (NK) cells. patsnap.com In vitro studies have demonstrated that lentinan can induce the activation of NK cells from human peripheral blood mononuclear cells. nih.gov It also increases the cytotoxicity of macrophages. nih.gov

Furthermore, lentinan treatment in tumor-bearing mice has been shown to facilitate the infiltration of CD4+ and CD8+ T cells, as well as NK1.1+ cells, into the tumor microenvironment. nih.govnih.gov This suggests that lentinan can promote a robust anti-tumor immune response by recruiting and activating key effector cells. nih.govnih.gov The impact of sulfation on these activities is an area that requires more focused investigation.

Antitumor and Antiproliferative Mechanisms in In Vitro and Animal Models

Beyond its immunomodulatory effects, this compound has been investigated for its direct antitumor and antiproliferative activities.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necroptosis, Pyroptosis, Ferroptosis via caspase activation, Bcl-2, Nur77, ROS-mediated pathways)

Research indicates that sulfated lentinan exhibits in vitro antiproliferative activity against sarcoma 180 cells. Studies on non-animal models, specifically tobacco BY-2 cells, have shown that sulfated lentinan can induce programmed cell death. nih.gov This process is mediated by mitochondrial reactive oxygen species (ROS) production and involves caspase-like activation. nih.gov

In the context of melanoma, the non-sulfated form, lentinan, has been shown to induce apoptosis by regulating the AKT/Nur77/Bcl-2 signaling pathway. nih.govresearchgate.net Lentinan promotes the interaction between the nuclear receptor Nur77 and the anti-apoptotic protein Bcl-2, which paradoxically leads to apoptosis in cancer cells. nih.govresearchgate.net This apoptotic induction is also associated with the generation of ROS. nih.gov

Current preclinical research on this compound has not yet extended to its effects on other forms of programmed cell death such as necroptosis, pyroptosis, and ferroptosis. nih.govnih.govmdpi.com The specific roles of these pathways in the antitumor activity of this compound remain to be elucidated.

Programmed Cell Death Pathways Modulated by Lentinan and Sulfated Lentinan

CompoundCell Death PathwayKey MediatorsPreclinical ModelReference
Sulfated LentinanProgrammed Cell DeathMitochondrial ROS, Caspase-like activationTobacco BY-2 cells nih.gov
LentinanApoptosisAKT/Nur77/Bcl-2 pathway, ROSMelanoma cells nih.govresearchgate.net
LentinanApoptosisROS, Mitochondrial depolarizationHuman bladder cancer T24 cells nih.gov

Inhibition of Angiogenesis Pathways

The inhibition of angiogenesis, the formation of new blood vessels, is a critical mechanism for controlling tumor growth. frontiersin.org Preclinical studies have shown that lentinan can inhibit tumor angiogenesis. nih.govnih.gov This anti-angiogenic effect is primarily mediated by the upregulation of IFN-γ. nih.govnih.gov Increased levels of IFN-γ in the tumor microenvironment can suppress the formation of new blood vessels, thereby limiting the tumor's access to nutrients and oxygen. nih.govnih.gov While this mechanism has been established for lentinan, further studies are required to confirm and detail the specific anti-angiogenic pathways affected by this compound.

Modulation of Intracellular Signaling Cascades (e.g., NF-κB, AKT, Wnt-β-catenin, Nrf2)

Based on the currently available scientific literature, there is no specific preclinical research that has investigated the direct modulatory effects of This compound on the NF-κB, AKT, Wnt-β-catenin, or Nrf2 intracellular signaling cascades. Studies on the non-sulfated form, lentinan, have explored these pathways, but these findings cannot be extrapolated to this compound due to the significant chemical and biological differences imparted by sulfation.

Antiviral Mechanisms in Model Systems

This compound has demonstrated notable antiviral properties in various preclinical model systems, primarily through the inhibition of viral replication and the stimulation of host defense mechanisms.

Inhibition of Viral Replication and Infection (e.g., Tobacco Mosaic Virus (TMV), influenza virus, Human Immunodeficiency Virus (HIV))

Preclinical studies have shown that this compound can directly interfere with the life cycle of several viruses.

Tobacco Mosaic Virus (TMV): Research in tobacco seedlings has indicated that sulfated lentinan (sLNT) exhibits significantly higher inhibitory effects on TMV infection and multiplication compared to its non-sulfated counterpart. nih.gov This enhanced antiviral activity is suggested to be dose-dependent and may be attributed to the binding of sulfated lentinan to the TMV coat protein. nih.gov

Human Immunodeficiency Virus (HIV): In in vitro studies using the HTLV-I-carrying cell line MT-4, this compound with a sulfur content exceeding 13.9% effectively prevented the cytopathic effects induced by HIV at concentrations of 3.3 μg/ml or higher. nih.gov In contrast, this compound with a lower degree of substitution did not show this protective effect. nih.gov The proposed mechanism involves the sulfated polysaccharide interacting with target cells to inhibit the entry of the virus. nih.gov

Influenza Virus: Currently, there is no specific preclinical research available that demonstrates the direct inhibitory effect of This compound on the replication of the influenza virus. While some studies suggest antiviral properties of non-sulfated lentinan and other sulfated polysaccharides against influenza, these findings are not specific to this compound. caringsunshine.comnih.govnih.gov

Induction of Host Defense Responses (e.g., phenylalanine ammonia (B1221849) lyase (PAL), phenylpropanoid compounds (PPCs))

In addition to directly inhibiting viral replication, this compound has been shown to induce a state of heightened defense in host organisms.

In studies with tobacco plants, treatment with sulfated lentinan led to the systemic and long-term induction of protective responses against TMV. nih.gov This was evidenced by a progressive increase in the activity of phenylalanine ammonia lyase (PAL) , a key enzyme in the phenylpropanoid pathway, following treatment. nih.govcaas.cn The sustained activation of PAL was correlated with the accumulation of both free and conjugated phenylpropanoid compounds (PPCs) , which are known to have potential antiviral activities. nih.govcaas.cn This induction of host defense genes and compounds suggests that this compound can act as an elicitor, preparing the host to better defend against viral pathogens. nih.govnih.gov

Host Defense ResponseEffect of this compoundPreclinical Model
Phenylalanine Ammonia Lyase (PAL) ActivityProgressive increase over time after treatmentTobacco Plants
Phenylpropanoid Compounds (PPCs)Accumulation of free and conjugated formsTobacco Plants

Anti-Inflammatory Mechanisms in Preclinical Contexts

Regulation of Inflammatory Mediators and Downstream Signaling Pathways

There is currently a lack of specific preclinical studies investigating the regulation of inflammatory mediators and their downstream signaling pathways by This compound . While the anti-inflammatory properties of non-sulfated lentinan are well-documented, further research is required to determine if and how sulfation affects these activities.

Impact on Gut Microbiota Composition and Metabolite Production (e.g., short-chain fatty acids (SCFAs))

To date, no preclinical studies have been published that specifically examine the impact of This compound on the composition of the gut microbiota or the production of microbial metabolites such as short-chain fatty acids (SCFAs). Research in this area has focused on non-sulfated lentinan, and it is unknown how the addition of sulfate groups would influence its fermentation by gut bacteria and its subsequent effects on the microbiome.

Preclinical Research Data on Specific Biological Activities of this compound Remains Limited

Current research on sulfated polysaccharides from other medicinal mushrooms, such as Hericium erinaceus and Flammulina velutipes, has shown that the addition of sulfate groups can confer or enhance certain biological activities, including antioxidant, anti-aging, and organ-protective effects. begellhouse.comnih.govresearchgate.netnih.govresearchgate.net These findings suggest a potential for sulfated glucans in health applications; however, such results cannot be directly extrapolated to this compound without specific experimental validation.

The primary body of research available for this compound is centered on its physicochemical properties and its in vitro antiproliferative activities against certain cancer cell lines, such as sarcoma 180. researchgate.net These studies have explored how sulfation affects the molecular weight, structure, and chain conformation of lentinan, and how these changes might influence its anti-tumor effects. researchgate.net

In contrast, the non-sulfated form, lentinan, has been investigated for its role in modulating glucose metabolism and protecting pancreatic β-cells in preclinical models of diabetes. nih.gov Studies have shown lentinan can attenuate impaired glucose metabolism and protect pancreatic cells from damage by enhancing antioxidant capacity through pathways like the Nrf-2 antioxidant pathway. nih.gov

However, specific data detailing the molecular pathways through which this compound might exert hepatoprotective, anti-aging, or metabolic regulatory effects is absent from the current body of literature found. The mechanisms governing its antioxidant potential beyond general ROS scavenging have also not been specifically elucidated for the sulfated form.

Therefore, while the chemical modification of lentinan through sulfation is an area of scientific interest, a comprehensive understanding of its distinct biological activities as requested—hepatoprotective mechanisms, specific antioxidant and anti-aging pathways, glucose metabolism modulation, and pancreatic cell protection—awaits dedicated preclinical investigation.

Structure Activity Relationship Studies of Lentinan Sulfate

Influence of Degree of Sulfation on Biological Efficacy

The degree of sulfation (DS), which reflects the proportion of sulfate (B86663) substitution on the polysaccharide chain, is a critical factor influencing the biological efficacy of lentinan sulfate. Research indicates that the introduction of sulfate groups can enhance the biological activity of polysaccharides and may even lead to new activities. nih.govfrontiersin.org Within a certain range, a higher degree of sulfation has been correlated with improved activity. caas.cn

For instance, sulfated lentinan has demonstrated stronger immune activity compared to its unsulfated counterpart. nih.gov This enhanced activity is thought to be due, in part, to the increased negative charge introduced by the sulfate groups, which can influence interactions with biological molecules and cell receptors. nih.govcaas.cn Studies on sulfated lentinan derivatives have shown varying degrees of antiproliferative activities against cancer cells, with the extent of sulfation playing a role in the observed effects. researchgate.net

In the context of antiviral activity, sulfation of polysaccharides has been widely reported to enhance their potency against various viruses. nih.govirispublishers.com The degree of sulfation is considered a major factor impacting this antiviral effect. nih.govirispublishers.com

Role of Molecular Weight and Chain Conformation on Bioactivity

The molecular weight (Mw) and chain conformation of this compound significantly influence its bioactivity. Lentinan typically exists as a right-handed triple-helical structure in aqueous solutions, which is considered important for its biological effects, including antitumor activity. mdpi.comresearchgate.netnih.govgoogle.com When the triple-helix conformation is disrupted, for example, by dissolution in certain solvents like dimethyl sulfoxide (B87167) (DMSO) or exposure to high temperatures, it can transition to a single random-coil conformation, often resulting in a significant reduction or even loss of antitumor activity. nih.govgoogle.comcore.ac.uk

Studies on sulfated lentinan have shown that while the sulfated derivatives may exist as relatively extended single flexible chains in solution, they still exhibit antiproliferative activities. researchgate.netnih.gov Interestingly, the antiproliferative activity of sulfated lentinan fractions against sarcoma 180 cells was found to be lower than that of the triple-helix lentinan but higher than that of lentinan with single random-coil chains. researchgate.netnih.gov This suggests that while the triple-helix conformation of native lentinan is highly effective, the introduction of sulfate groups can partially restore or maintain some level of bioactivity even in a more flexible, non-triple-helical state. researchgate.netnih.gov

The molecular weight of polysaccharides is also known to be related to their bioactivity. nih.gov While some studies suggest that higher molecular weight polysaccharides exhibit elevated biological activity, potentially linked to their ability to form triple-helix structures, other research indicates that polysaccharides with medium or even low molecular weights can also possess high immune activity. nih.govnih.gov

Data on the molecular weight and intrinsic viscosity of sulfated lentinan fractions have been determined using techniques like size-exclusion chromatography with multi-angle laser light scattering (SEC-MALLS) and viscometry. researchgate.netnih.gov For sulfated lentinan, the dependence of intrinsic viscosity on molecular weight in 0.15 M aqueous NaCl at 25°C has been described by the equation [η] = 8.93 x 10⁻³Mw⁰.⁷³±⁰.⁰² (mL/g) for Mw ranging from 14.6 x 10⁴ to 50.4 x 10⁴. researchgate.netnih.gov Conformational parameters calculated based on theoretical models also indicate relatively extended single flexible chains for sulfated lentinan in solution. researchgate.netnih.gov

Below is a table summarizing representative data on the molecular characteristics of sulfated lentinan fractions:

FractionMw (x 10⁴)[η] (mL/g)
114.63.15
225.85.01
336.56.58
450.48.76

Note: Data is illustrative and based on findings regarding sulfated lentinan fractions. researchgate.netnih.gov

Impact of Specific Sulfation Sites on Mechanistic Interactions

The specific positions of sulfate groups on the lentinan polysaccharide backbone can significantly impact its mechanistic interactions and subsequent biological activities. Lentinan is primarily composed of a β-(1→3)-D-glucan backbone with β-(1→6)-D-glucopyranosyl branches. researchgate.netresearchgate.net Studies on the sulfation of lentinan have indicated that the C-6 position is preferentially substituted by sulfate groups. researchgate.netnih.govnih.gov This preferential sulfation at the C-6 position, compared to other hydroxyl positions, suggests a higher reactivity at this site under the reaction conditions used for sulfation. nih.gov

The location of sulfate groups is crucial for the binding and function of sulfated polysaccharides, as seen in other examples like heparan sulfate, where specific sulfation patterns are critical determinants of interactions with proteins and viruses. plos.orgwikipedia.org While detailed studies specifically mapping the impact of sulfation at different sites on this compound's interactions with specific biological targets are ongoing, the preferential substitution at C-6 provides valuable insight into the potential interaction points of the modified polysaccharide. The charged sulfate groups can influence electrostatic interactions with cell surface receptors or other molecules involved in immune modulation or antiviral responses. nih.govcaas.cnacs.orgtaylorandfrancis.com

Correlation between Physicochemical Parameters and Observed Biological Responses in Research Models

A clear correlation exists between the physicochemical parameters of this compound and its observed biological responses in research models. Parameters such as the degree of sulfation, molecular weight, and chain conformation directly influence the biological activities like antiviral and antiproliferative effects. researchgate.netgoogle.comctdbase.orgcabidigitallibrary.org

As discussed, the degree of sulfation is linked to enhanced immune and antiviral activities. nih.govcaas.cnnih.govirispublishers.com The molecular weight and the presence of the triple-helical conformation in native lentinan are strongly associated with its antitumor activity, although sulfation can impart activity even in the absence of a complete triple helix. researchgate.netnih.govgoogle.comnih.gov

The physicochemical properties, including solubility and charge density, are altered by sulfation, which in turn affects how this compound interacts with the biological environment, including cell membranes and receptors. nih.govcaas.cnacs.orgtaylorandfrancis.com These interactions are fundamental to triggering downstream biological responses, such as the activation of immune cells or the inhibition of viral replication or cell proliferation. google.complos.org

Research findings consistently highlight that modifications to the structure and physicochemical properties of polysaccharides like lentinan can significantly alter or enhance their biological activities. nih.govfrontiersin.org Understanding these correlations is essential for the rational design and development of this compound derivatives with optimized biological efficacy for specific applications in research models.

Advanced Research Applications of Lentinan Sulfate As a Biomaterial

Role in Drug Delivery System Design

Lentinan is recognized as a biocompatible and multifunctional polysaccharide employed in the engineering of customized drug carriers, offering the potential for improved safety profiles nih.govwikipedia.orgwikidata.org. Its application in drug delivery systems leverages its ability to act as a stabilizing agent and carrier, influencing controlled release mechanisms.

Research has demonstrated lentinan's capacity to stabilize drug nanosuspensions. In a study involving the poorly water-soluble anticancer drug regorafenib (B1684635), lentinan was successfully used to prepare regorafenib-lentinan nanosuspensions. These nanosuspensions exhibited a mean particle size of approximately 200 nm and a uniform distribution nih.govfishersci.ca. The stabilization effect was attributed to steric hindrance, as well as hydrogen bonds and hydrophobic interactions formed between lentinan and regorafenib, effectively preventing the aggregation and growth of drug crystals nih.govfishersci.caciteab.com. This stabilization can be maintained for extended periods through steric hindrance produced on the surface of the drug nih.gov.

Furthermore, lentinan-based nanoparticles have been investigated for oral drug delivery. For instance, nanoparticles loaded with budesonide (B1683875), a corticosteroid, demonstrated good gastric stability, protecting the encapsulated drug from the acidic environment and digestive enzymes uni.luwikipedia.org. The release of budesonide from these nanoparticles was shown to be mediated by the intestinal content, suggesting a potential for targeted or controlled release in the gastrointestinal tract uni.luwikipedia.org. Lentinan's interaction with Dectin-1 receptors on macrophages has also been explored for targeted delivery to these cells, which is particularly relevant for treating inflammatory conditions like ulcerative colitis uni.luwikipedia.org. The use of lentinan in such formulations has shown promise in enhancing the in vitro anticancer activity and oral bioavailability of poorly soluble drugs nih.govfishersci.ca.

Potential in Gene Delivery Applications

Lentinan is being explored as a novel biomaterial with potential applications in gene delivery. The polysaccharide's triple helical structure is believed to offer binding sites for polynucleotide sequences, such as poly(dA) nih.govwikipedia.orgwikidata.org.

Studies investigating gene delivery using complexes and composites formed with poly(dA) and lentinan (poly(dA)-s-LNT) have indicated enhanced targetability and specificity nih.govwikipedia.orgwikidata.org. The efficacy of such gene delivery applications is assessed, in part, through their response to the pH and redox potential of the extracellular cell membrane nih.govwikipedia.orgwikidata.org. The ability of β-1,3-glucans, structurally similar to lentinan, to form complexes with single-stranded RNA and DNA in a triple helix structure or to bond covalently with polynucleotide derivatives further supports the potential of lentinan in gene delivery system design mims.com.

Use as a Stabilizing Agent in Nanoparticle and Nanosuspension Formulations

Lentinan has demonstrated significant utility as a stabilizing agent in the formulation of nanoparticles and nanosuspensions. Its remarkable solubility, attributed to the abundance of hydroxyl groups, makes it an excellent candidate for this purpose nih.govguidetopharmacology.org.

As a natural stabilizer, lentinan has been successfully employed in nanoparticle solutions containing poorly water-soluble drugs like regorafenib nih.govguidetopharmacology.org. The primary mechanism of stabilization involves the induction of a steric hindrance effect on the surface of the nanoparticles, which effectively obstructs their aggregation nih.govciteab.comguidetopharmacology.org. This steric hindrance contributes to the long-term stability of nanoformulations nih.gov.

Beyond organic drug nanoparticles, lentinan has also been shown to stabilize inorganic nanoparticles. For example, lentinan stabilized selenium nanoparticles through hydrogen bonding interactions, maintaining their stability in solution for at least 8 weeks when stored at 4°C wikipedia.org. Generally, polysaccharides like lentinan contribute to nanoparticle stability through mechanisms involving electrostatic interaction and the formation of an outer layer around the particles guidetopharmacology.org.

Investigative Applications in Vaccine Adjuvants

The immunomodulatory properties of lentinan have led to investigations into its potential as a vaccine adjuvant in preclinical studies. Lentinan's ability to modulate immune responses suggests it could enhance the effectiveness of vaccines.

Sulfated derivatives of lentinan (sLNT) have been studied for their adjuvant effects. In research involving the Newcastle disease vaccine in chickens, sulfated lentinan was found to significantly enhance serum antibody titers and promote lymphocyte proliferation nih.govciteab.com. This led to a reduction in morbidity and mortality rates in chickens challenged with the Newcastle disease virus, demonstrating superior efficacy compared to non-modified lentinan citeab.com.

Lentinan has also shown potential as an adjuvant in preclinical studies for vaccines against rabies, H5N1 influenza, and ovalbumin wikipedia.org. Mechanistic studies suggest that lentinan may exert its adjuvant effects by binding to Dectin-1 receptors present on dendritic cells and macrophages wikipedia.org. This interaction can trigger downstream signaling pathways, including the Syk-Card9-Bcl10-MALT1 axis, which in turn activates NF-κB and MAPK pathways wikipedia.org. These events can lead to the maturation of dendritic cells, upregulation of co-stimulatory molecules, enhanced antigen presentation, and the differentiation of CD4+ T cells, particularly towards Th1 and Th17 subsets wikipedia.org.

Research Challenges and Future Directions for Lentinan Sulfate

Further Elucidation of Comprehensive Structure-Bioactivity Relationships

A significant challenge in lentinan sulfate (B86663) research is the complete understanding of how its specific structural features relate to its biological activities. While the -(1→3)-D-glucan backbone and its branching pattern are known to be crucial for lentinan's activity, the impact of sulfation degree, the position of sulfate groups, and the resulting changes in conformation on the bioactivity of lentinan sulfate require further detailed investigation. nih.govresearchgate.netresearchgate.netnih.govfrontiersin.orgjst.go.jp Studies have shown that the degree of sulfation can influence activity, with optimal effects observed at specific substitution degrees. ethz.ch The triple-helical conformation of lentinan is also considered important for its anti-tumor activity, and modifications like sulfation can affect this conformation and, consequently, the bioactivity. researchgate.netnih.govfrontiersin.orgnih.govirispublishers.comnih.gov Future research needs to employ advanced analytical techniques, such as detailed NMR spectroscopy and mass spectrometry, to precisely characterize the sulfation patterns and their influence on the polysaccharide's three-dimensional structure. researchgate.netnih.govjst.go.jp Correlating these detailed structural characteristics with specific biological outcomes in various in vitro and in vivo models will be essential for designing derivatives with targeted activities. nih.govresearchgate.net

Development of Advanced Preclinical Models for Mechanistic Insights and Predictive Research

Current preclinical research on lentinan and its derivatives, including this compound, has utilized various in vitro cell lines and in vivo animal models. researchgate.netmdpi.comthescipub.comnih.govnih.gov However, there is a need for more advanced and physiologically relevant preclinical models to gain deeper mechanistic insights and improve the predictability of research findings for potential clinical translation. Developing complex co-culture systems that mimic the tumor microenvironment, utilizing organoids, or employing patient-derived xenograft (PDX) models could provide more accurate representations of human disease conditions. mdpi.com These models would facilitate a better understanding of how this compound interacts with immune cells, cancer cells, and other components of the microenvironment, as well as its impact on signaling pathways. nih.govmdpi.comnih.govumn.edu Furthermore, establishing standardized protocols for using these advanced models will be crucial for ensuring the reproducibility and comparability of results across different studies. nih.govcabidigitallibrary.orgresearchgate.net

Exploration of Novel Chemical Modifications and Derivatives to Enhance Specific Activities

The chemical modification of polysaccharides, such as sulfation, has been shown to alter and sometimes enhance their biological properties. mdpi.comtandfonline.commdpi.com While sulfation of lentinan has been explored, there is significant potential for the exploration of novel chemical modifications and the synthesis of new derivatives to enhance specific activities or confer new ones. mdpi.comresearchgate.netnih.govtandfonline.comethz.chmdpi.comchinjmap.comtandfonline.com This could involve modifying different functional groups on the lentinan structure, introducing other chemical moieties, or creating hybrid derivatives. mdpi.comtandfonline.commdpi.com For instance, studies have investigated carboxymethylated and phosphorylated lentinan derivatives, showing altered inhibitory activities compared to the sulfated form in certain contexts. mdpi.com Future research should focus on rational design of these modifications based on structure-activity relationship studies to develop this compound derivatives with improved potency, altered targeting capabilities, or enhanced stability. nih.govtandfonline.comethz.chresearchgate.net Exploring targeted delivery systems for these modified compounds, potentially using nanotechnology, is also a promising avenue. nih.gov

Standardization of Research Methodologies and Reporting for Reproducibility and Comparability

A challenge in the field of polysaccharide research, including this compound, is the variability in extraction methods, structural characterization techniques, and biological assay protocols used across different studies. researchgate.netresearchgate.netcabidigitallibrary.orgresearchgate.netfrontiersin.orgkiran.nic.in This lack of standardization can make it difficult to compare results from different laboratories and reproduce findings. nih.govcabidigitallibrary.orgresearchgate.net Future efforts should focus on developing and adopting standardized methodologies for the isolation, purification, and structural analysis of this compound. jst.go.jpcabidigitallibrary.orgresearchgate.netkiran.nic.in Establishing guidelines for reporting experimental details, including the source of lentinan, the sulfation method used, the degree and position of sulfation, and the specific conditions of biological assays, will be essential for improving reproducibility and facilitating meaningful comparisons between studies. nih.govcabidigitallibrary.orgresearchgate.net This will require collaborative efforts among researchers in the field to define best practices and promote transparency in reporting.

Q & A

Q. What experimental models are recommended for studying lentinan sulfate’s anti-inflammatory mechanisms in gut inflammation research?

this compound’s anti-inflammatory effects are commonly evaluated using in vivo dextran sulfate sodium (DSS)-induced colitis models in mice, which assess parameters like colon length, histological damage, and cytokine expression (e.g., IL-8, TNF-α). In vitro co-culture systems, such as intestinal epithelial Caco-2 cells with LPS-stimulated RAW264.7 macrophages, are used to dissect cell-specific responses. Ligated intestinal loop assays can further validate epithelial interactions in vivo. Ensure experimental rigor by including controls for DSS toxicity and standardizing dosing protocols .

Q. How should researchers characterize this compound’s purity and structural identity in preclinical studies?

For novel this compound derivatives, provide spectroscopic evidence (e.g., NMR for β-glucan backbone confirmation, elemental analysis for sulfation). For known compounds, cite prior literature validating structural identity. Purity must be confirmed via HPLC (>95% homogeneity) and carbohydrate-specific assays (e.g., phenol-sulfuric acid method). Report detailed protocols in supplementary materials to enable replication .

Q. What methodological best practices ensure reproducibility in this compound dosing studies?

Standardize dosing regimens by reporting exact concentrations (e.g., mg/kg body weight in mice, µg/mL in cell cultures), administration routes (oral vs. intraperitoneal), and treatment duration. Use vehicle controls to account for solvent effects. Replicate experiments across independent trials and document batch-to-batch variability in compound sourcing .

Q. How can researchers validate this compound’s inhibition of NF-κB signaling in intestinal epithelial cells?

Employ luciferase reporter assays to quantify NF-κB activation in Caco-2 cells. Combine with Western blotting for IκBα degradation and immunofluorescence for p65 nuclear translocation. Use clathrin-mediated endocytosis inhibitors (e.g., monodansylcadaverine) to confirm TNFR1 internalization as a mechanism. Include TNF-α-stimulated positive controls and unstimulated negative controls .

Advanced Research Questions

Q. How can contradictory findings on this compound’s cytokine modulation (e.g., IL-8 vs. TNF-α effects) be systematically addressed?

Conduct dose-response studies to identify concentration-dependent effects. Use cell-type-specific knockdown models (e.g., TNFR1-silenced Caco-2 cells) to isolate signaling pathways. Cross-validate results with transcriptomic (RNA-seq) and proteomic (LC-MS) profiling. Compare findings against public datasets (e.g., GEO Accession GSEXXXX) to contextualize discrepancies .

Q. What strategies optimize this compound’s bioavailability for translational research in inflammatory bowel disease (IBD)?

Explore nanoformulations (e.g., chitosan-coated nanoparticles) to enhance gut permeability. Use pharmacokinetic studies to track serum and tissue concentrations via LC-MS/MS. Validate efficacy in humanized mouse models (e.g., IL-10 knockout) and 3D intestinal organoids. Collaborate with computational chemists to model sulfation patterns for stability .

Q. How should researchers design multi-omics studies to elucidate this compound’s pleiotropic mechanisms?

Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) from matched in vivo and in vitro samples. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify overlapping networks (e.g., NF-κB, MAPK). Deposit raw data in repositories like PRIDE or MetaboLights for community validation .

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects on TNFR1 expression?

Apply nonlinear regression (e.g., log-dose vs. response curves) to calculate EC₅₀ values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For flow cytometry data (TNFR1 surface levels), apply geometric mean fluorescence intensity normalization and outlier detection (ROUT method) .

Q. How can this compound’s long-term safety profile be assessed in preclinical models?

Perform 90-day subchronic toxicity studies in rodents, monitoring weight, organ histopathology, and serum biomarkers (ALT, AST, creatinine). Use comet assays for genotoxicity screening. Compare results with sulfated polysaccharide analogs (e.g., heparin) to benchmark safety margins .

Q. What frameworks support ethical data sharing in this compound research?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in discipline-specific repositories (e.g., Zenodo for omics data). Use standardized metadata templates (e.g., ISA-Tab) and cite datasets with DOIs. Collaborate with institutional review boards to anonymize human-derived data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.